![molecular formula C32H33N3O3 B012508 7'-[Ethyl(hexyl)amino]-3'-methyl-1'-phenylspiro[2-benzofuran-3,4'-chromeno[2,3-c]pyrazole]-1-one CAS No. 103445-01-8](/img/structure/B12508.png)
7'-[Ethyl(hexyl)amino]-3'-methyl-1'-phenylspiro[2-benzofuran-3,4'-chromeno[2,3-c]pyrazole]-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
'7'-[Ethyl(hexyl)amino]-3'-methyl-1'-phenylspiro[2-benzofuran-3,4'-chromeno[2,3-c]pyrazole]-1-one', commonly known as 'EHAP', is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EHAP is a spirocyclic compound that possesses a unique structural framework, making it an attractive target for synthetic chemists.
Wissenschaftliche Forschungsanwendungen
EHAP has been extensively studied for its potential applications in various fields. The compound has shown promising results in the treatment of cancer, Alzheimer's disease, and inflammation. EHAP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. The compound has also been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain that lead to Alzheimer's disease. EHAP has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Wirkmechanismus
EHAP exerts its biological activity through the modulation of various signaling pathways. The compound has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. EHAP has also been shown to activate the AMPK pathway, which is involved in energy regulation and cell growth. The compound has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemische Und Physiologische Effekte
EHAP has been shown to possess various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. EHAP has also been shown to inhibit the migration and invasion of cancer cells. The compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. EHAP has also been shown to improve cognitive function and reduce the levels of amyloid-beta peptides in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
EHAP possesses several advantages for lab experiments. The compound is relatively stable and can be synthesized in high yield and high purity. EHAP has also been shown to possess low toxicity, making it a potential candidate for drug development. However, EHAP also possesses certain limitations. The compound is relatively new and requires further research to fully understand its biological activity and potential applications. EHAP also requires further optimization to improve its pharmacokinetic and pharmacodynamic properties.
Zukünftige Richtungen
EHAP possesses several potential future directions. The compound could be further optimized to improve its pharmacokinetic and pharmacodynamic properties. EHAP could also be modified to improve its selectivity towards specific targets. The compound could also be tested in various animal models to further understand its biological activity and potential applications. EHAP could also be tested in clinical trials to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of EHAP involves the reaction of 3-methyl-2-benzofuran-1,4-dione with hydrazine hydrate, followed by the reaction of the resulting hydrazide with 1-phenyl-1H-pyrazol-5-amine. The final step involves the reaction of the resulting product with ethyl(hexyl)amine. The synthesis of EHAP has been optimized to yield high purity and high yield.
Eigenschaften
CAS-Nummer |
103445-01-8 |
|---|---|
Produktname |
7'-[Ethyl(hexyl)amino]-3'-methyl-1'-phenylspiro[2-benzofuran-3,4'-chromeno[2,3-c]pyrazole]-1-one |
Molekularformel |
C32H33N3O3 |
Molekulargewicht |
507.6 g/mol |
IUPAC-Name |
7'-[ethyl(hexyl)amino]-3'-methyl-1'-phenylspiro[2-benzofuran-3,4'-chromeno[2,3-c]pyrazole]-1-one |
InChI |
InChI=1S/C32H33N3O3/c1-4-6-7-13-20-34(5-2)24-18-19-27-28(21-24)37-30-29(22(3)33-35(30)23-14-9-8-10-15-23)32(27)26-17-12-11-16-25(26)31(36)38-32/h8-12,14-19,21H,4-7,13,20H2,1-3H3 |
InChI-Schlüssel |
ILBAEDWPLGYBSP-UHFFFAOYSA-N |
SMILES |
CCCCCCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)N(N=C5C)C6=CC=CC=C6 |
Kanonische SMILES |
CCCCCCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)N(N=C5C)C6=CC=CC=C6 |
Synonyme |
7-(Ethylhexylamino)-3-methyl-1-phenylspiro[[1]benzopyrano[2,3-c]pyrazole-4(1H),1'(3'H)-isobenzofuran]-3'-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



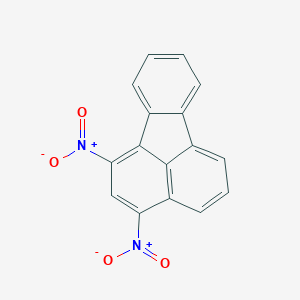
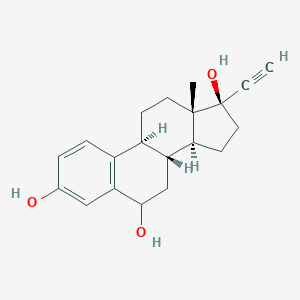
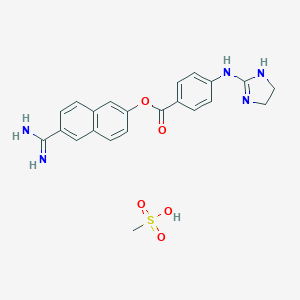
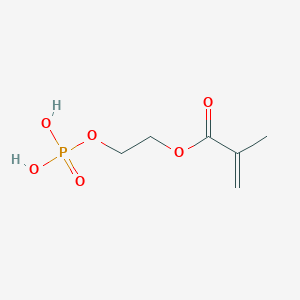
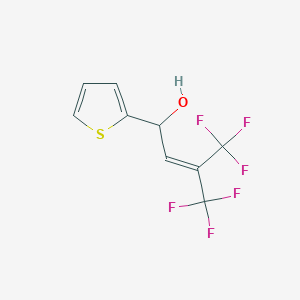
![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B12438.png)
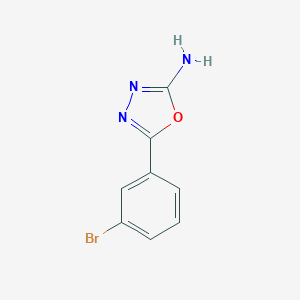
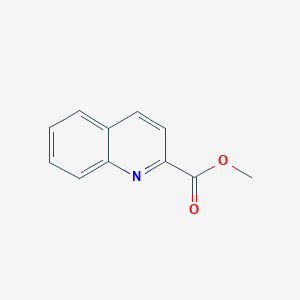
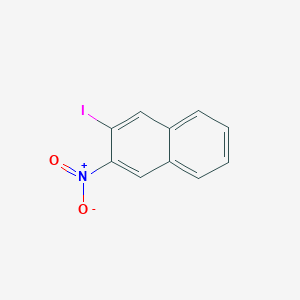
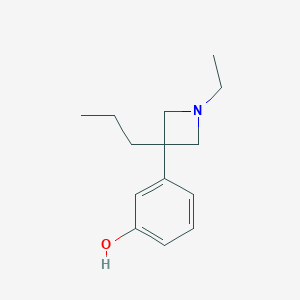
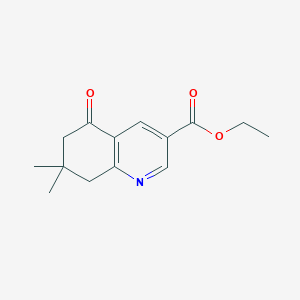
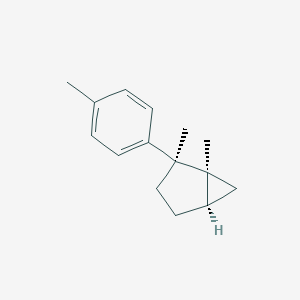
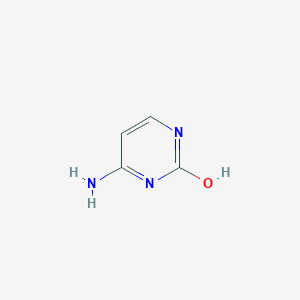
![methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B12456.png)